molecular formula C9H18N2O2 B045263 (R)-3-(Boc-amino)pyrrolidine CAS No. 122536-77-0

(R)-3-(Boc-amino)pyrrolidine

Cat. No. B045263
M. Wt: 186.25 g/mol
InChI Key: DQQJBEAXSOOCPG-SSDOTTSWSA-N
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Description

Synthesis Analysis

The synthesis of (R)-3-(Boc-amino)pyrrolidine derivatives often involves asymmetric synthetic strategies to ensure the desired chirality. For example, the boron trifluoride etherate-assisted ring opening of ethylene oxide by a chiral organolithium reagent derived from sparteine-mediated asymmetric deprotonative lithiation of 1-Boc-pyrrolidine is a practical method for synthesizing (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine in high enantiomeric purity (Xiaohu Deng & N. Mani, 2005).

Molecular Structure Analysis

Computational studies on the structure and spectroscopic properties of related Boc-amino compounds, such as 4-(Boc-amino) pyridine, have been carried out using density functional theory (DFT). These studies help in understanding the electronic structure, vibrational frequencies, NMR chemical shifts, and nonlinear optical (NLO) properties of such compounds (H. Vural, 2015).

Chemical Reactions and Properties

The chemical reactivity of (R)-3-(Boc-amino)pyrrolidine includes its participation in various organic reactions, such as the acylation of pyrrolidine-2,4-diones to synthesize 3-acyltetramic acids. These reactions demonstrate the compound's versatility as a synthetic intermediate in organic synthesis (Raymond C. F. Jones et al., 1990).

Scientific Research Applications

  • Synthesis of Metalloproteinase Inhibitors : It's used as a key intermediate in the synthesis of chiral building blocks for the creation of metalloproteinase inhibitors (Iding, Wirz, & Sarmiento, 2003).

  • Enantioselective Palladium-Catalyzed Arylation : This compound is involved in the total synthesis of several complex molecules such as (R)-crispine A, (S)-nicotine, and (S)-SIB-1508Y through enantioselective palladium-catalyzed α-arylation (Barker et al., 2011).

  • High Purity Synthesis of Pyrrolidine Derivatives : It is utilized in producing (R)-N-Boc-2-(2-hydroxyethyl)pyrrolidine with high enantiomeric purity, involving the BF3Et2O-assisted ring opening of ethylene oxide by a homochiral carbanion (Deng & Mani, 2005).

  • Synthesis of 3-Acyltetramic Acids : Its role in synthesizing 3-acyltetramic acids from pyrrolidine-2,4-diones, using boron trifluoride-diethyl ether as a Lewis acid, has been documented (Jones, Begley, Peterson, & Sumaria, 1990).

  • Chiral Synthesis Applications : The compound is synthesized with good overall yields and high enantiomeric purities, making it a valuable chiral reagent (Braghiroli, Avallone, & Della, 1997).

  • Synthesis of Pyrrolizidine Alkaloid Ring System : It's used in the synthesis of novel GABA analogues via the pyrrolizidine alkaloid ring system (Hanson, Baran, & Lindberg, 1986).

  • Optically Active Pyrrolidines for Asymmetric Syntheses : It can be used as chiral additives in asymmetric syntheses via enamines (Tseng, Terashima, & Yamada, 1977).

  • Proline Pyrrolidine Ring Conformation : The tert-butyl group in this compound affects the puckering effects of the proline pyrrolidine ring in collagen and collagen-like structures (Koskinen et al., 2005).

Safety And Hazards

The compound has been classified as Eye Irritant 2, Skin Irritant 2, and STOT SE 3 . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The recommended personal protective equipment includes a dust mask type N95 (US), eyeshields, and gloves .

properties

IUPAC Name

tert-butyl N-[(3R)-pyrrolidin-3-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O2/c1-9(2,3)13-8(12)11-7-4-5-10-6-7/h7,10H,4-6H2,1-3H3,(H,11,12)/t7-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQQJBEAXSOOCPG-SSDOTTSWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50363879
Record name tert-Butyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-3-(Boc-amino)pyrrolidine

CAS RN

122536-77-0
Record name (R)-tert-Butyl pyrrolidin-3-ylcarbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122536-77-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (3R)-pyrrolidin-3-ylcarbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50363879
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 101.5 g (0.37 mole) of 1,1-dimethylethyl [1-(phenylmethyl)-3-pyrrolidinyl]carbamate, 5.0 g of 20% Palladium on carbon and 1 liter of tetrahydrofuran was shaken in an atmosphere of hydrogen at about 50 psi and room temperature for 24 hours. The catalyst was removed by filtering through Celite, and the filtrate was concentrated in vacuo to give 6.8 g of 1,1-dimethylethyl (3-pyrrolidinyl)carbamate which solidified upon standing and was of sufficient purity to be used as is for the ensuing steps.
Quantity
101.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-3-(Boc-amino)pyrrolidine
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Reactant of Route 6
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Citations

For This Compound
30
Citations
A Rehan - 2020 - napier-repository.worktribe.com
Parasitic helminth infections of livestock are a threat to the health and production of livestock, crops and to human health. One third of the world’s animal population was affected in 2015 …
Number of citations: 0 napier-repository.worktribe.com
AE Shchekotikhin, LG Dezhenkova, VB Tsvetkov… - European journal of …, 2016 - Elsevier
Anthraquinones and their analogues, in particular heteroarene-fused anthracendiones, are prospective scaffolds for new compounds with improved antitumor characteristics. We herein …
Number of citations: 69 www.sciencedirect.com
AE Shchekotikhin, VA Glazunova… - European journal of …, 2014 - Elsevier
A series of new 3-aminomethyl-4,11-dihydroxynaphtho[2,3-f]indole-5,10-diones 6–13 bearing the cyclic diamine in the position 3 of the indole ring was synthesized. The majority of new …
Number of citations: 41 www.sciencedirect.com
GI Buravchenko, AM Scherbakov, LG Dezhenkova… - Bioorganic …, 2020 - Elsevier
In this article, we describe the synthesis of 3-phenylquinoxaline-2-carbonitrile 1,4-dioxides bearing cyclic diamine residues at positions 6 or 7; the synthesis is based on the nucleophilic …
Number of citations: 9 www.sciencedirect.com
X Yu, M Zhang, T Annamalai, P Bansod… - European journal of …, 2017 - Elsevier
New antibacterial agents with novel target and mechanism of action are urgently needed to combat problematic bacterial infections and mounting antibiotic resistances. Topoisomerase …
Number of citations: 22 www.sciencedirect.com
JL Delgado, SRC Lentz, CA Kulkarni… - European journal of …, 2019 - Elsevier
Fluoroquinolones substituted with N-1 biphenyl and napthyl groups were discovered to act as catalytically inhibitors of human topoisomerases I and II, and to possess anti-proliferative …
Number of citations: 12 www.sciencedirect.com
TB Beghyn, J Charton, F Leroux… - Journal of medicinal …, 2012 - ACS Publications
In a recent paper, we have described the discovery of antimalarial compounds derived from tadalafil, using a drug-to-genome-to-drug approach ( J. Med. Chem. 2011 , 54 ( 9 ), pp 3222 …
Number of citations: 23 pubs.acs.org
X Xu, X Chang, J Huang, D Zhang, M Wang… - European Journal of …, 2022 - Elsevier
Glutaminase 1 (GLS1) is overexpressed in multiple types of malignant tumors and is viewed as a promising target in cancer therapy. Thus, the discovery for small-molecule GLS1 …
Number of citations: 3 www.sciencedirect.com
V Canale, A Rak, M Kotańska, J Knutelska, A Siwek… - Molecules, 2018 - mdpi.com
Benign prostatic hyperplasia (BPH) is the most common male clinical problem impacting the quality of life of older men. Clinical studies have indicated that the inhibition of α 1A -/α 1D …
Number of citations: 3 www.mdpi.com
DP Mould, C Alli, U Bremberg, S Cartic… - Journal of Medicinal …, 2017 - ACS Publications
Inhibition of lysine specific demethylase 1 (LSD1) has been shown to induce the differentiation of leukemia stem cells in acute myeloid leukemia (AML). Irreversible inhibitors developed …
Number of citations: 40 pubs.acs.org

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